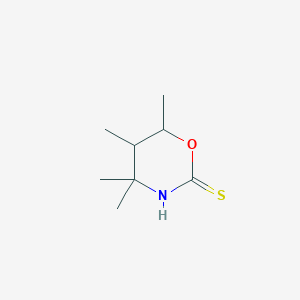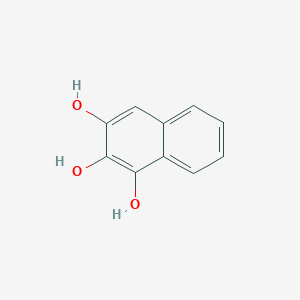
Naphthalenetriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalenetriol is an organic compound with the molecular formula C10H8O3. It is a derivative of naphthalene, featuring three hydroxyl groups (-OH) attached to the naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Naphthalenetriol can be synthesized through several methods. One common approach involves the hydroxylation of naphthalene derivatives. For instance, the hydroxylation of 1,3,8-trihydroxynaphthalene can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst . Another method involves the use of Grignard reagents, where naphthalene is reacted with a suitable Grignard reagent followed by oxidation to introduce hydroxyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroxylation processes. These processes often utilize catalysts and controlled reaction conditions to ensure high yield and purity of the final product. The choice of catalyst and reaction conditions can vary depending on the specific industrial requirements .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalenetriol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form naphthoquinones.
Reduction: Reduction of this compound can yield dihydroxynaphthalenes.
Substitution: this compound can undergo substitution reactions where one or more hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydroxynaphthalenes
Substitution: Halogenated naphthalenes
Applications De Recherche Scientifique
Naphthalenetriol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of naphthalenetriol involves its interaction with molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1,3,8-triol: Similar structure with hydroxyl groups at positions 1, 3, and 8.
Naphthalene-1,4,5-triol: Hydroxyl groups at positions 1, 4, and 5.
Naphthalene-1,2,4-triol: Hydroxyl groups at positions 1, 2, and 4.
Uniqueness
Naphthalenetriol is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical properties and reactivity. This unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that may not be observed in other similar compounds .
Propriétés
Numéro CAS |
112117-58-5 |
|---|---|
Formule moléculaire |
C10H8O3 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
naphthalene-1,2,3-triol |
InChI |
InChI=1S/C10H8O3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5,11-13H |
Clé InChI |
NCIAGQNZQHYKGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


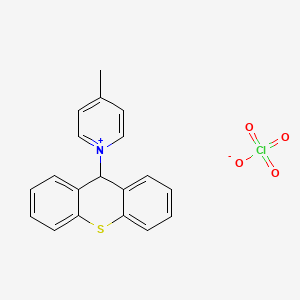
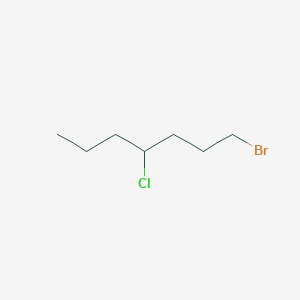
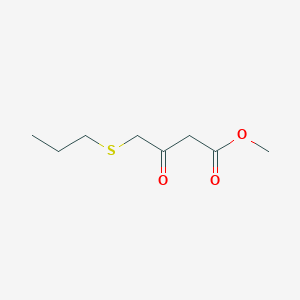
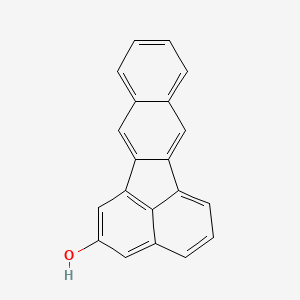
![1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14305658.png)
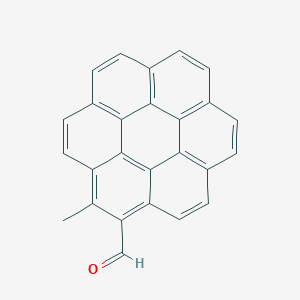
![3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one](/img/structure/B14305673.png)
![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)

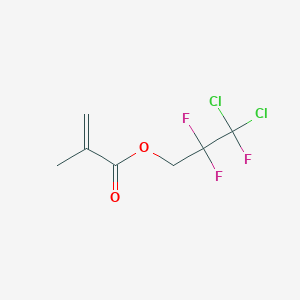
![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)
![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)
